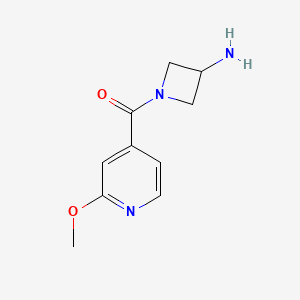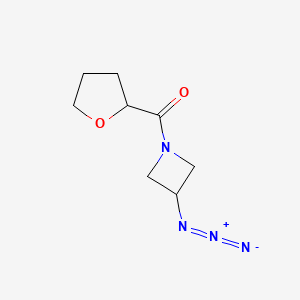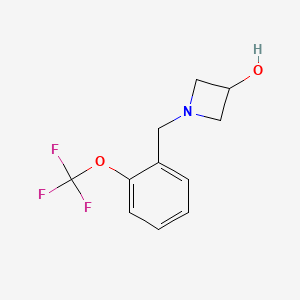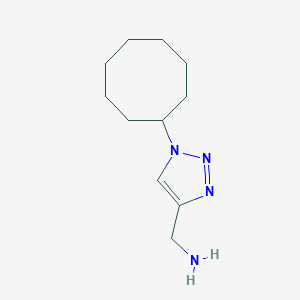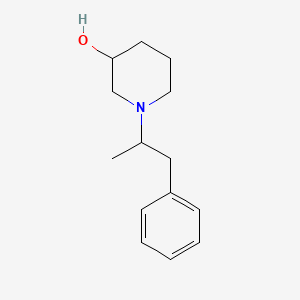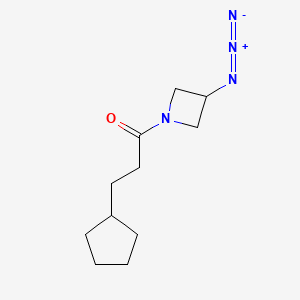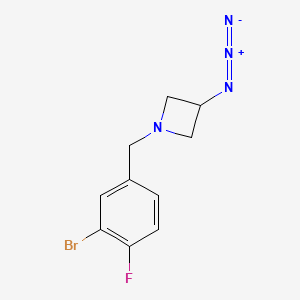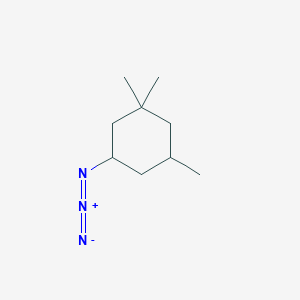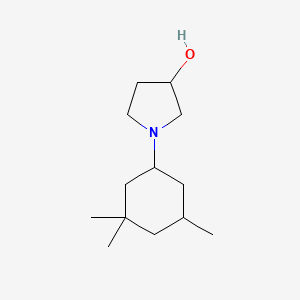
(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone
Descripción general
Descripción
This compound belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .
Synthesis Analysis
The synthesis of similar compounds involves the addition of 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane . The resulting mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The average molecular weight is 399.528 and the mono-isotopic weight is 399.231062565 . The chemical formula is C26H29N3O .Aplicaciones Científicas De Investigación
Antimalarial Activity
Structurally simple synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, the parasite responsible for malaria . This suggests that “(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone” could potentially be used in the development of antimalarial drugs.
Antimicrobial Activity
Compounds with a quinoline moiety, which is structurally similar to piperidine, have been found to exhibit antimicrobial activity . This suggests that “(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone” could potentially have antimicrobial properties.
Anticancer Activity
Quinoline-based compounds have also been found to exhibit anticancer activity . This suggests that “(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone” could potentially be used in cancer research.
Anti-inflammatory Activity
Quinoline-based compounds have been found to exhibit anti-inflammatory activity . This suggests that “(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone” could potentially be used in the treatment of inflammatory conditions.
Anti-HIV Activity
Quinoline-based compounds have been found to exhibit anti-HIV activity . This suggests that “(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone” could potentially be used in HIV research.
Antidepressant Activity
Quinoline-based compounds have been found to exhibit antidepressant activity . This suggests that “(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone” could potentially be used in the treatment of depression.
Mecanismo De Acción
Target of Action
The primary target of (4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This inhibition could lead to alterations in cell cycle progression and potentially induce cell death in certain contexts .
Biochemical Pathways
Given its target, it is likely involved in pathways related to cell cycle regulation and dna damage response .
Result of Action
The molecular and cellular effects of (4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone’s action are likely dependent on the context in which it is used. Given its target, it may induce cell cycle arrest or cell death in cells with DNA damage .
Propiedades
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-15-6-2-3-12(10-15)13(17)16-7-4-11(9-14)5-8-16/h11-12H,2-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNURNZGXEUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




